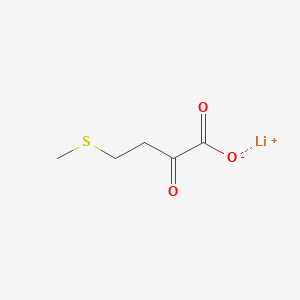

Lithium;4-methylsulfanyl-2-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;4-methylsulfanyl-2-oxobutanoate, also known as lithium 4-thiomandelate, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. This compound is a derivative of mandelic acid and contains a lithium ion, which is known to have mood-stabilizing effects. In

Wissenschaftliche Forschungsanwendungen

- Application : Researchers have explored using an ionic liquid (IL) called imidazolium glycol to recycle LIB cathodes. This IL induces the reduction and dissolution of transition metal ions from cathodes, such as lithium cobalt oxide. It achieves high leaching efficiencies (100% for Li and 99.62% for Co) without noxious gas emissions. The process is both environmentally friendly and economically advantageous .

- Application : Incorporating Lithium 4-(methylthio)-2-oxobutanoate into the electrolyte could enhance stability, preventing short-circuits and improving overall battery performance .

- Application : Researchers explore using novel cathode materials, including compounds like Lithium 4-(methylthio)-2-oxobutanoate , to improve sulfur cathode stability and overall battery performance .

- Application : The compound’s unique crystallographic properties allow favorable lithium diffusion along specific channels, enhancing battery performance. Researchers investigate its potential for optimizing LiMPO4 cathodes .

Lithium-Ion Battery Recycling

Electrolyte Stability Enhancement

Lithium-Sulfur Batteries

LiMPO4 Cathodes

Structural Design for Lithium-Sulfur Batteries

These applications highlight the compound’s versatility and potential impact across various energy storage and electrochemical systems. Further research and development will uncover additional uses and optimize its performance in these fields. 🌟

Wirkmechanismus

Target of Action

Lithium, in general, is known to interact with several enzymes such as glycogen synthase kinase 3-beta (gsk3b) and inositol monophosphatase (impase), which play crucial roles in various cellular processes .

Mode of Action

Lithium is known to modulate neurotransmission by inhibiting enzymes like gsk3b and impase . It also impacts the functionality of subunits of dopamine-associated G proteins, likely correcting dopamine dysregulation .

Biochemical Pathways

Lithium is known to influence several pathways, including those involving dopamine and glutamate neurotransmission . It also modulates intracellular mechanisms converging towards neuroprotection .

Pharmacokinetics

Lithium, in general, is known to have a narrow therapeutic index, with its pharmacokinetic properties playing a significant role in its therapeutic efficacy .

Result of Action

Lithium is known to have neuroprotective effects, potentially contributing to its therapeutic efficacy in conditions like bipolar disorder . It is thought to limit the magnitudes of fluctuations in activities, contributing to a stabilizing influence .

Action Environment

The extraction and production of lithium have significant environmental impacts, which could potentially influence its availability and use .

Eigenschaften

IUPAC Name |

lithium;4-methylsulfanyl-2-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S.Li/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABQLLNCTIWESD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CSCCC(=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)

![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)

![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)